molecular formula C11H12IN3 B13180782 5-Iodo-N4,8-dimethylquinoline-3,4-diamine

5-Iodo-N4,8-dimethylquinoline-3,4-diamine

Cat. No.: B13180782
M. Wt: 313.14 g/mol
InChI Key: JOWLYALKCVSTJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine typically involves the iodination of N4,8-dimethylquinoline-3,4-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective iodination at the desired position on the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reagents .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 5-Iodo-N4,8-dimethylquinoline-3,4-diamine makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance halogen bonding interactions, potentially leading to stronger binding affinities and different reactivity profiles .

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

5-iodo-4-N,8-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12IN3/c1-6-3-4-7(12)9-10(6)15-5-8(13)11(9)14-2/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

JOWLYALKCVSTJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)I)C(=C(C=N2)N)NC

Origin of Product

United States

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